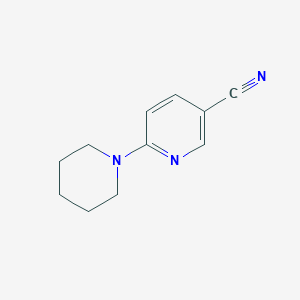

6-(Piperidin-1-yl)pyridine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-piperidin-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-8-10-4-5-11(13-9-10)14-6-2-1-3-7-14/h4-5,9H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOETXRQFXRLQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640974 | |

| Record name | 6-(Piperidin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501378-38-7 | |

| Record name | 6-(Piperidin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(Piperidin-1-yl)pyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 6-(Piperidin-1-yl)pyridine-3-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The document details the two most prevalent and effective methods for its preparation: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. This guide includes detailed experimental protocols, tabulated quantitative data for key reaction parameters, and visual representations of the synthetic pathways and experimental workflows to facilitate understanding and replication.

Introduction

This compound, also known as 6-(piperidin-1-yl)nicotinonitrile, is a substituted pyridine derivative of significant interest in the pharmaceutical industry. The presence of the piperidine and cyanopyridine moieties provides a scaffold that is frequently explored for the development of novel therapeutic agents across various disease areas. The efficient and scalable synthesis of this compound is therefore of critical importance. This guide focuses on the two most practical and widely employed synthetic strategies, offering a comparative analysis to aid in method selection and optimization.

Synthetic Methodologies

The synthesis of this compound is predominantly achieved through the formation of a carbon-nitrogen bond between a pyridine ring and a piperidine moiety. The two leading methods to accomplish this are Nucleophilic Aromatic Substitution and the more modern Palladium-catalyzed Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a classical and often cost-effective method for the synthesis of this compound. This reaction typically involves the displacement of a halide (commonly chloro or fluoro) from the 6-position of the pyridine ring by piperidine. The reaction is facilitated by the electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen, which activate the 6-position towards nucleophilic attack.

The general reaction scheme is as follows:

Caption: Nucleophilic Aromatic Substitution (SNAr) for the synthesis of this compound.

This protocol is a representative procedure based on established methodologies for similar substrates.

Materials:

-

6-Chloropyridine-3-carbonitrile

-

Piperidine

-

Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Solvent: A mixture of Tetrahydrofuran (THF) and Ethanol (EtOH), or Dioxane, or N,N-Dimethylformamide (DMF)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

To a solution of 6-chloropyridine-3-carbonitrile (1.0 eq) in the chosen solvent (e.g., THF/EtOH 1:3 v/v), add piperidine (1.0-1.2 eq).

-

Add a suitable base such as triethylamine (a few drops to 1.5 eq) or DBU (1.1 eq).

-

The reaction mixture is then heated to reflux (the specific temperature will depend on the solvent used, typically ranging from 60 to 120 °C) for a period of 2 to 24 hours.

-

Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

The following table summarizes typical reaction conditions and reported yields for the SNAr of 6-halopyridines with piperidine or similar cyclic secondary amines.

| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-chloro-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile | TEA | THF/EtOH (1:3) | 78 (reflux) | 2-3 | 90 | [1] |

| 6-chloropicolinonitrile | DBU | Dioxane | 60 | 1 | 67-100 | |

| 6-chloro-3-cyanopyridine | Na₂CO₃ | DMF | 90 | 5 | 85 (with N-methylpiperazine) |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method is particularly useful for substrates that may be less reactive under traditional SNAr conditions and often proceeds with high yields and functional group tolerance. The reaction involves an aryl halide (or triflate), an amine, a base, and a palladium catalyst with a suitable phosphine ligand.

The general reaction scheme is as follows:

Caption: Buchwald-Hartwig amination for the synthesis of this compound.

This protocol is based on a well-established procedure for the Buchwald-Hartwig amination of a bromopyridine derivative.

Materials:

-

6-Bromopyridine-3-carbonitrile

-

Piperidine

-

Palladium precursor (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

-

Phosphine ligand (e.g., (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl - (±)-BINAP or a Buchwald ligand like XPhos)

-

Strong, non-nucleophilic base (e.g., Sodium tert-butoxide - NaOt-Bu)

-

Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Celite

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-bromopyridine-3-carbonitrile (1.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 eq), the phosphine ligand (e.g., (±)-BINAP, 0.02-0.10 eq), and the base (e.g., NaOt-Bu, 1.2-1.5 eq).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe, followed by piperidine (1.1-1.3 eq).

-

Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C for 4 to 24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

The following table presents typical conditions and yields for the Buchwald-Hartwig amination of halopyridines with amines.

| Starting Material | Amine | Pd Precursor / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOt-Bu | Toluene | 80 | 4 | 60 | |

| 2-bromopyridine | Piperidine | (NHC)Pd(allyl)Cl catalyst | NaOt-Bu | Toluene | 100 | < 1 min | 91 | |

| 2-chlorobenzothiazole | Piperidine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 25 | - | 92 |

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow applicable to both the SNAr and Buchwald-Hartwig amination methods, highlighting the key stages from reaction setup to product isolation and purification.

Caption: General experimental workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has outlined the two primary and most effective methods for the synthesis of this compound: Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination. The SNAr approach offers a more classical and potentially more economical route, particularly with activated substrates like 6-fluoro- or 6-chloropyridine-3-carbonitrile. In contrast, the Buchwald-Hartwig amination provides a more versatile and often higher-yielding alternative, with broad substrate scope and functional group tolerance, albeit at a potentially higher cost due to the use of a palladium catalyst and specialized ligands.

The choice of method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific functional groups present in the starting materials. The detailed protocols and tabulated data provided herein serve as a valuable resource for researchers and drug development professionals in the successful synthesis of this important chemical entity.

References

An In-depth Technical Guide to the Chemical Properties of 6-(Piperidin-1-yl)pyridine-3-carbonitrile

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-(Piperidin-1-yl)pyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

Table 1: Key Chemical Identifiers

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 6-(1-Piperidinyl)nicotinonitrile |

| CAS Number | Not assigned |

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol |

| Canonical SMILES | C1CCN(CC1)C2=NC=C(C=C2)C#N |

Table 2: Estimated Physicochemical Properties

| Property | Value | Source/Basis |

| Melting Point | >120 °C (estimated) | Based on the precursor, 6-Chloro-3-pyridinecarbonitrile (116-120 °C)[1], and the introduction of the bulkier piperidine group. |

| Boiling Point | >300 °C (estimated) | High boiling point is expected due to the polar nature and molecular weight. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Chloroform). Limited solubility in water. | Inferred from general solubility of similar heterocyclic compounds and synthetic protocols for related molecules.[2] |

| pKa | ~4-5 (estimated for the pyridine nitrogen) | Typical range for pyridines. The electron-withdrawing nitrile group decreases basicity, while the electron-donating piperidine group increases it. |

| Appearance | Likely a white to off-white solid. | Based on the appearance of the precursor and related compounds.[1] |

Synthesis

The most probable and widely utilized synthetic route for this compound is through a nucleophilic aromatic substitution reaction. This involves the displacement of a halide from a pyridine ring by piperidine.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar aminopyridines.[3][4]

-

Reactants:

-

6-Chloropyridine-3-carbonitrile (1.0 eq)[1]

-

Piperidine (1.2 eq)

-

A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous solvent, such as Dimethylformamide (DMF), Dioxane, or Acetonitrile.

-

-

Procedure:

-

To a solution of 6-Chloropyridine-3-carbonitrile in the chosen anhydrous solvent, add piperidine and the base.

-

The reaction mixture is heated to reflux (typically 80-120 °C, solvent-dependent) and stirred for several hours (2-24 h).

-

Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Spectroscopic Data (Predicted)

The following tables outline the expected spectral characteristics for this compound, based on data from analogous structures.[5][6]

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H-2 (Pyridine) |

| ~7.6 | dd | 1H | H-4 (Pyridine) |

| ~6.5 | d | 1H | H-5 (Pyridine) |

| ~3.6 | t | 4H | -N-CH₂- (Piperidine, adjacent to N) |

| ~1.6 | m | 6H | -CH₂- (Piperidine) |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-6 (Pyridine) |

| ~152 | C-2 (Pyridine) |

| ~140 | C-4 (Pyridine) |

| ~118 | -C≡N |

| ~108 | C-5 (Pyridine) |

| ~105 | C-3 (Pyridine) |

| ~45 | -N-CH₂- (Piperidine) |

| ~25 | -CH₂- (Piperidine) |

| ~24 | -CH₂- (Piperidine) |

Table 5: Predicted IR and Mass Spectrometry Data

| Technique | Key Peaks |

| IR (Infrared Spectroscopy) | ~2220 cm⁻¹ (C≡N stretch), ~1600-1450 cm⁻¹ (Aromatic C=C and C=N stretching) |

| MS (Mass Spectrometry) | [M+H]⁺ = 188.1182 (Calculated for C₁₁H₁₄N₃⁺) |

Biological Activity and Potential Applications

While the specific biological profile of this compound is not extensively documented, the chemical motifs present suggest potential pharmacological activities.

-

CNS Activity: Many piperidine-containing compounds exhibit activity in the central nervous system. Related structures have shown high affinity for sigma receptors (σ₁ and σ₂), which are implicated in neurological disorders.[7]

-

Anticancer Properties: The cyanopyridine core is a known pharmacophore in anticancer drug design.[8] Nicotinonitrile derivatives have demonstrated cytotoxic activity against various cancer cell lines.[6]

-

Enzyme Inhibition: Certain substituted pyridines are known to be enzyme inhibitors. For instance, some derivatives show activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7]

The combination of the piperidine ring, a common fragment in pharmaceuticals[9], and the biologically active cyanopyridine moiety makes this compound a valuable scaffold for further investigation in drug discovery.

Safety and Handling

-

Hazard Class: While specific data is unavailable, based on the precursor 6-Chloropyridine-3-carbonitrile, the compound should be handled with care. The precursor is classified as an acute toxicant and an irritant.[1]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This guide provides a foundational understanding of this compound, derived from available data on related compounds. Further experimental validation is necessary to confirm the predicted properties and explore its full potential.

References

- 1. 6-Chloro-3-pyridinecarbonitrile 97 33252-28-7 [sigmaaldrich.com]

- 2. Buy 1-(Pyridin-3-yl)piperidine-2-carbonitrile [smolecule.com]

- 3. 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 6-(Piperidin-1-yl)pyridine-3-carbonitrile

CAS Number: 501378-38-7

Introduction

6-(Piperidin-1-yl)pyridine-3-carbonitrile, also known as 6-(piperidin-1-yl)nicotinonitrile, is a heterocyclic organic compound featuring a pyridine ring substituted with a piperidine group at the 6-position and a nitrile group at the 3-position. This molecule belongs to the broader class of nicotinonitrile derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry and materials science. The presence of the piperidinyl and cyano moieties on the pyridine scaffold suggests its potential as a versatile building block for the synthesis of more complex molecules with interesting pharmacological properties.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

| Property | Value |

| CAS Number | 501378-38-7 |

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol |

| Synonyms | 6-(1-Piperidinyl)-3-pyridinecarbonitrile, 6-(Piperidin-1-yl)nicotinonitrile |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and plausible synthetic route can be inferred from the synthesis of analogous compounds. The most common approach involves the nucleophilic aromatic substitution of a suitable leaving group on the pyridine ring with piperidine.

A likely precursor for this synthesis is 6-chloropyridine-3-carbonitrile. The reaction would proceed by the displacement of the chloro group by piperidine, typically in the presence of a base and a suitable solvent.

Experimental Workflow: General Synthesis

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Expected Spectroscopic Features:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the pyridine ring (typically in the aromatic region, δ 7-9 ppm) and the piperidine ring (aliphatic region, δ 1-4 ppm). The chemical shifts and coupling patterns would be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the nitrile group (typically δ 115-125 ppm), and the piperidine ring. |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Bands corresponding to C-N and C-H stretching and bending vibrations of the aromatic and aliphatic rings would also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (187.24). Fragmentation patterns would likely involve the loss of the piperidine or nitrile groups. |

Biological Activity and Potential Applications

There is currently a lack of specific published research detailing the biological activity or pharmacological profile of this compound. However, the nicotinonitrile scaffold is a known pharmacophore present in a variety of biologically active molecules. Derivatives of pyridine-3-carbonitrile have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.

The incorporation of a piperidine ring, a common motif in many pharmaceuticals, can influence the compound's pharmacokinetic properties, such as solubility, lipophilicity, and metabolic stability.

Logical Relationship: Potential Drug Discovery Pathway

Caption: A potential drug discovery workflow starting from this compound.

Conclusion

This compound is a chemical entity with a confirmed CAS number and a structure that suggests potential for further investigation in medicinal chemistry. While detailed experimental data on its synthesis, characterization, and biological activity are not widely reported, its structural motifs are present in many known bioactive compounds. This technical guide provides a summary of the available information and outlines a general framework for its synthesis and potential exploration in drug discovery programs. Further research is required to fully elucidate the properties and potential applications of this compound.

An In-depth Technical Guide on the Potential Mechanism of Action of 6-(Piperidin-1-yl)pyridine-3-carbonitrile

Introduction

6-(Piperidin-1-yl)pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine ring substituted with a piperidine group at the 6-position and a nitrile group at the 3-position. Both the 3-cyanopyridine and piperidine scaffolds are considered "privileged structures" in medicinal chemistry, as they are frequently found in a wide array of biologically active compounds and approved pharmaceuticals.[1] The combination of these two moieties suggests that this compound could exhibit a range of pharmacological effects.

The 3-cyanopyridine core is a versatile synthetic intermediate known to be a key component in molecules with diverse biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties.[2][3] Derivatives of 3-cyanopyridine have been identified as survivin modulators and inducers of apoptosis.[4] The piperidine ring is another crucial fragment in drug design, often incorporated to enhance binding affinity, modulate physicochemical properties, and improve pharmacokinetic profiles.[1] Piperidine derivatives have been successfully developed as therapeutics for a variety of conditions.

Postulated Mechanisms of Action

Based on the pharmacology of its constituent moieties and structurally similar compounds, this compound could potentially exert its biological effects through one or more of the following mechanisms:

Modulation of Sigma Receptors

Derivatives of pyridine-3,5-dicarbonitrile containing a piperidine moiety have demonstrated high affinity for sigma receptors (σ1 and σ2).[5] These receptors are involved in a variety of cellular functions and are considered therapeutic targets for neurological disorders and pain.[5] It is plausible that this compound could also interact with sigma receptors, potentially acting as an agonist or antagonist, thereby modulating downstream signaling pathways.

Inhibition of Cholinesterases

Some polyfunctionalized pyridines incorporating a piperidine motif have been shown to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5] Inhibition of these enzymes leads to an increase in the levels of the neurotransmitter acetylcholine, a strategy employed in the treatment of Alzheimer's disease and other neurological conditions. The structural features of this compound may allow it to bind to the active site of these enzymes.

Anticancer Activity

The 3-cyanopyridine scaffold is present in numerous compounds with demonstrated anticancer activity.[3][4][6] These compounds can induce apoptosis and modulate the expression of proteins involved in cancer cell survival, such as survivin.[4] The addition of the piperidine ring could enhance the cytotoxic potential or improve the tumor-targeting properties of the molecule.

Quantitative Data for Analogous Compounds

While specific quantitative data for this compound is unavailable, the following table summarizes the biological activity of a closely related series of 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles.[5] This data provides a benchmark for the potential potency of piperidinyl-cyanopyridine derivatives.

| Compound ID | Target | Assay Type | Quantitative Metric (nM) |

| 5 | hσ1R | Binding Affinity (Ki) | 1.45 |

| 5 | AChE | Inhibition (IC50) | 13 |

| 5 | BuChE | Inhibition (IC50) | 3100 |

| 2 | hσ1R | Binding Affinity (Ki) | 7.57 |

| 3 | hσ1R | Binding Affinity (Ki) | 2.97 |

| NE-100 (Standard) | hσ1R | Binding Affinity (Ki) | 2.00 |

| PB28 (Standard) | hσ1R | Binding Affinity (Ki) | 1.87 |

Experimental Protocols

The following are generalized protocols for key experiments that would be necessary to elucidate the mechanism of action of this compound, based on the activities of its analogs.

Sigma Receptor Binding Assay

-

Objective: To determine the binding affinity of the test compound for sigma-1 and sigma-2 receptors.

-

Methodology:

-

Prepare membrane homogenates from cells expressing either sigma-1 or sigma-2 receptors.

-

Incubate the membrane homogenates with a radiolabeled sigma receptor ligand (e.g., [3H]-(+)-pentazocine for σ1 or [3H]-DTG for σ2) in the presence of varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki value from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

Cholinesterase Inhibition Assay (Ellman's Method)

-

Objective: To determine the ability of the test compound to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

-

Methodology:

-

Prepare a solution of the respective cholinesterase enzyme (AChE or BuChE) in a suitable buffer.

-

Pre-incubate the enzyme with various concentrations of the test compound.

-

Initiate the enzymatic reaction by adding the substrate (acetylthiocholine or butyrylthiocholine) and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).

-

The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoic acid).

-

Monitor the change in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the antiproliferative activity of the test compound against cancer cell lines.

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Visualizations

Potential Signaling Pathways

Caption: Postulated signaling pathways for this compound.

Experimental Workflow

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. storage.googleapis.com [storage.googleapis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to 6-(Piperidin-1-yl)pyridine-3-carbonitrile and Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 6-(piperidin-1-yl)pyridine-3-carbonitrile and its structurally related isomers and derivatives. Due to a lack of extensive specific data on this compound, this guide focuses on closely related and well-studied analogs to provide a thorough understanding of the synthesis, chemical properties, and biological activities of this class of compounds.

Core Structures and Nomenclature

The core structure of interest is a pyridine ring substituted with a piperidine group and a nitrile group. The initial query, "this compound," specifies a precise arrangement of these substituents. However, the scientific literature provides more extensive information on several isomers and derivatives. This guide will cover the following key compounds, noting their structural similarities and differences:

-

This compound : The primary compound of interest.

-

2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile : A dinitrile derivative with an additional pyrrole substituent.

-

6-(Piperazin-1-yl)nicotinonitrile : A close analog where the piperidine ring is replaced by a piperazine ring.

-

Derivatives with Cytotoxic Activity : Various nicotinonitrile compounds with piperidine or other substituents, evaluated for their anti-cancer properties.

-

Complex Dicarbonitrile Derivatives as Sigma-1 Receptor Ligands : Highly substituted pyridine dinitriles with potent biological activity.

-

1-(Pyridin-3-yl)piperidine-2-carbonitrile : An isomer with a different substitution pattern, investigated as a potential TRP channel inhibitor.

Synthesis and Physicochemical Properties

The synthesis of these pyridine-carbonitrile derivatives often involves nucleophilic aromatic substitution or multi-component condensation reactions. Below are key physicochemical properties and synthetic data for selected compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile | C₁₆H₁₅N₅ | 277.33 | 140 | 90 | [1] |

| 6-(Piperazin-1-yl)nicotinonitrile | C₁₀H₁₂N₄ | 188.23 | Not Reported | Not Reported | N/A |

| 6-(2,4-Dichlorophenyl)-4-(4-fluorophenyl)-2-(2-methylpiperidin-1-yl)nicotinonitrile | C₂₄H₂₀Cl₂FN₃ | 440.34 | 98-100 | 47 | N/A |

| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Not specified in snippets | Not specified in snippets | Not specified in snippets | Not specified in snippets | N/A |

| 1-(Pyridin-3-yl)piperidine-2-carbonitrile | C₁₁H₁₃N₃ | 187.24 | Not Reported | Not Reported | N/A |

Experimental Protocols

Synthesis of 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile

Reaction Scheme:

Methodology: An equimolar mixture of 2-chloro-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile and piperidine is prepared in a solvent mixture of tetrahydrofuran (THF) and ethanol (EtOH) in a 1:3 ratio. A few drops of triethylamine (TEA) are added as a catalyst. The reaction mixture is then refluxed at 351 K for 2-3 hours. Upon cooling, the product precipitates out of the solution. The solid product is collected by filtration, washed, and recrystallized from ethanol to yield the pure 2-(piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile.[1]

General Protocol for Cytotoxicity Assays (MTT Assay)

Workflow:

Methodology: Human cancer cell lines (e.g., HepG2 for liver cancer, HeLa for cervical cancer) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the synthesized nicotinonitrile derivatives. After a 48-hour incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another few hours. During this time, viable cells metabolize the MTT into formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals, and the absorbance is measured on a microplate reader. The half-maximal inhibitory concentration (IC50) values are then calculated from the dose-response curves.

Biological Activities and Signaling Pathways

Cytotoxic Activity of Nicotinonitrile Derivatives

Several studies have demonstrated the potential of nicotinonitrile derivatives as anti-cancer agents. The cytotoxic effects of these compounds have been evaluated against various human tumor cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 13 | HepG2 (Liver) | 8.78 ± 0.7 | [2] |

| HeLa (Cervical) | 15.32 ± 1.2 | [2] | |

| Compound 19 | HepG2 (Liver) | 5.16 ± 0.4 | [2] |

| HeLa (Cervical) | 4.26 ± 0.3 | [2] | |

| Compound 8 | Various cancer cell lines | 0.01 - 0.02 µg/mL | N/A |

| Compound 16 | Various cancer cell lines | 0.01 - 0.02 µg/mL | N/A |

Sigma-1 Receptor Modulation

A complex derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, has shown high affinity for the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum.[3] The sigma-1 receptor is involved in modulating calcium signaling and cellular stress responses.

Signaling Pathway:

This compound also exhibited potent dual-target activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 13 nM and 3.1 µM, respectively, and a high affinity for the human sigma-1 receptor (Ki = 1.45 nM).[3]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

The analog 6-(piperazin-1-yl)nicotinonitrile serves as a key intermediate in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. DPP-IV is a therapeutic target for type 2 diabetes as it is the enzyme responsible for the degradation of incretin hormones like GLP-1, which play a crucial role in glucose homeostasis.

Signaling Pathway:

Potential as TRP Channel Inhibitors

The isomer 1-(Pyridin-3-yl)piperidine-2-carbonitrile and its derivatives have been investigated for their potential to inhibit transient receptor potential (TRP) channels. These channels are implicated in various physiological processes, including pain sensation and inflammation.

Signaling Pathway:

References

Spectroscopic and Synthetic Profile of 6-(Piperidin-1-yl)pyridine-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of the heterocyclic compound 6-(Piperidin-1-yl)pyridine-3-carbonitrile. This molecule, featuring a pyridine core substituted with a piperidinyl group and a nitrile moiety, is of interest to researchers in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds.

Molecular Structure and Properties

Chemical Structure:

Molecular Formula: C₁₁H₁₃N₃

Molecular Weight: 187.24 g/mol

CAS Number: 501378-38-7

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H-2 (Pyridine) |

| ~7.6 | dd | 1H | H-4 (Pyridine) |

| ~6.7 | d | 1H | H-5 (Pyridine) |

| ~3.6 | t | 4H | H-2', H-6' (Piperidine) |

| ~1.7 | m | 6H | H-3', H-4', H-5' (Piperidine) |

Note: Chemical shifts are approximate and may vary depending on the solvent and experimental conditions. d = doublet, dd = doublet of doublets, t = triplet, m = multiplet.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-6 (Pyridine) |

| ~151 | C-2 (Pyridine) |

| ~139 | C-4 (Pyridine) |

| ~118 | -C≡N (Nitrile) |

| ~108 | C-5 (Pyridine) |

| ~106 | C-3 (Pyridine) |

| ~45 | C-2', C-6' (Piperidine) |

| ~26 | C-3', C-5' (Piperidine) |

| ~24 | C-4' (Piperidine) |

Note: Chemical shifts are approximate and may vary depending on the solvent and experimental conditions.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (Aromatic) |

| ~2950-2850 | Strong | C-H stretch (Aliphatic) |

| ~2225 | Strong, Sharp | -C≡N stretch (Nitrile) |

| ~1600, ~1570 | Medium-Strong | C=C and C=N stretch (Pyridine ring) |

| ~1450 | Medium | CH₂ bend (Piperidine) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 187 | High | [M]⁺ (Molecular Ion) |

| 186 | Medium | [M-H]⁺ |

| 158 | Medium | [M-C₂H₅]⁺ |

| 131 | Medium | [M-C₄H₈]⁺ |

| 104 | High | [Pyridine-CN]⁺ fragment |

| 84 | High | [Piperidine]⁺ fragment |

Note: Fragmentation patterns are predicted and may vary based on the ionization method and instrument parameters.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient method involves the reaction of a commercially available chloropyridine derivative with piperidine.[1]

Reaction Scheme:

6-chloronicotinonitrile + Piperidine --> this compound

Materials and Reagents:

-

6-chloronicotinonitrile

-

Piperidine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 6-chloronicotinonitrile (1.0 eq) in anhydrous DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at 80-90 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization:

The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods outlined above (¹H NMR, ¹³C NMR, IR, and MS).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

References

A Comprehensive Technical Guide on the Biological Activities of Pyridine Derivatives

Introduction

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, serves as a fundamental scaffold in medicinal chemistry.[1][2] Its derivatives are integral to numerous natural products, including nicotine and vitamin B3 (nicotinamide), and are found in a wide array of synthetic drugs.[1][3] The unique electronic properties of the pyridine ring, particularly the nitrogen atom's ability to act as a hydrogen bond acceptor, enhance the pharmacokinetic profiles of molecules, making pyridine derivatives a cornerstone of modern drug discovery and development.[2][4] This guide provides an in-depth exploration of the diverse biological activities of pyridine derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neurological applications.

Anticancer Activity

Pyridine derivatives have emerged as a significant class of anticancer agents, with several approved drugs and numerous candidates in clinical trials.[5][6] Their mechanisms of action are varied and often target key pathways involved in cancer progression, such as angiogenesis, cell cycle regulation, and signal transduction.[7]

1.1. Enzyme Inhibition

A primary mechanism through which pyridine derivatives exert their anticancer effects is the inhibition of various kinases and other enzymes crucial for tumor growth and survival.[8]

-

VEGFR-2 Inhibition: Several pyridine-based compounds, including Sorafenib and Regorafenib, are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[5][7] Inhibition of VEGFR-2 phosphorylation disrupts downstream signaling pathways, thereby suppressing tumor-induced blood vessel formation.[7]

-

HDAC Inhibition: Histone deacetylase (HDAC) inhibitors represent another class of anticancer agents. Some pyridine derivatives have shown the ability to inhibit HDACs, leading to altered gene expression, cell cycle arrest, and apoptosis.[7]

-

Carbonic Anhydrase Inhibition: Certain pyridine derivatives selectively inhibit human carbonic anhydrase IX and XII, enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[7]

Table 1: Anticancer Activity of Selected Pyridine Derivatives

| Compound Class | Target/Cell Line | Activity (IC50) | Reference |

| Pyridine-ureas | MCF-7 (Breast Cancer) | 0.22 µM (Compound 8e) | [5] |

| Pyridine-ureas | VEGFR-2 | 3.93 µM (Compound 8e) | [5] |

| Imidazo[1,2-α]pyridine-triazoles | c-Met Kinase | 51.3-55.3% inhibition at 25 µM | [8] |

| Pyridine-pyrazoline hybrids | hCA I, hCA II, AChE | Ki values in the nM range | [8] |

| 2,3-diaryl-3H-imidazo[4,5-b]pyridines | COX-2 | 9.2 µM (Compound 3f) | [9] |

1.2. Experimental Protocols

1.2.1. In Vitro Anticancer Screening (NCI-60 Cell Line Panel)

A common method for evaluating the anticancer potential of novel compounds is the U.S. National Cancer Institute's (NCI) 60 human tumor cell line screen.

-

Cell Lines: The panel includes 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

-

Methodology:

-

Cells are seeded in 96-well microtiter plates and incubated for 24 hours.

-

The test compounds are added at various concentrations and incubated for an additional 48 hours.

-

A sulforhodamine B (SRB) protein assay is used to determine cell viability.

-

The optical density is read at 515 nm.

-

-

Data Analysis: The results are typically expressed as GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill).

1.2.2. VEGFR-2 Kinase Assay

-

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

-

Methodology:

-

Recombinant human VEGFR-2 is incubated with the test compound and a substrate (e.g., a synthetic peptide).

-

The kinase reaction is initiated by the addition of ATP.

-

After incubation, the amount of phosphorylated substrate is quantified, often using an ELISA-based method with a phospho-specific antibody.

-

The IC50 value is determined by measuring the concentration of the compound that inhibits 50% of the enzyme activity.

-

1.3. Signaling Pathway Visualization

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine derivatives.

Antimicrobial Activity

Pyridine derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[10][11][12]

2.1. Antibacterial and Antifungal Effects

-

Gram-Positive and Gram-Negative Bacteria: Many pyridine derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[10][13]

-

Fungal Pathogens: Antifungal activity has been reported against species such as Candida albicans and Aspergillus niger.[10][12] Some chlorinated pyridine carbonitrile derivatives have demonstrated activity comparable to standard antifungal drugs like miconazole and clotrimazole.[10]

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Class | Microorganism | Activity (MIC/Inhibition Zone) | Reference |

| Hydrazone-containing pyridines | B. cereus | Half-fold activity of ampicillin | [10] |

| Chlorinated pyridine carbonitrile | C. albicans | Equivalent to miconazole/clotrimazole | [10] |

| Thienopyridine derivative (12a) | B. mycoides | 33 mm inhibition zone | [11] |

| Thienopyridine derivative (12a) | E. coli | MIC < 0.0195 mg/mL | [11] |

| N-alkylated pyridine salts | S. aureus, E. coli | MIC values of 55-56% at 100 µg/mL | [12] |

2.2. Experimental Protocols

2.2.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Methodology (Broth Microdilution):

-

A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth occurs.

-

2.2.2. Agar Disk Diffusion Method

This method assesses the susceptibility of microorganisms to antimicrobial agents.

-

Methodology:

-

An agar plate is uniformly inoculated with the test microorganism.

-

Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

-

The plate is incubated, allowing the compound to diffuse into the agar.

-

The diameter of the zone of inhibition (the area around the disk where no growth occurs) is measured.

-

2.3. Experimental Workflow Visualization

Caption: Workflow for antimicrobial screening of pyridine derivatives.

Anti-inflammatory Activity

Pyridine derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.[9][14][15]

3.1. Mechanisms of Action

-

Cyclooxygenase (COX) Inhibition: Some pyridine derivatives act as inhibitors of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[9] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.

-

Iron Chelation: The anti-inflammatory effects of some 3-hydroxy-pyridine-4-one derivatives may be related to their iron-chelating properties.[15] Since COX and lipoxygenase are heme-dependent enzymes, chelating iron could modulate their activity.[15]

Table 3: Anti-inflammatory Activity of Selected Pyridine Derivatives

| Compound Class | Model/Target | Activity | Reference |

| 3-hydroxy-pyridine-4-one (Compound A) | Carrageenan-induced paw edema | 67% inhibition at 20 mg/kg | [15] |

| 3-hydroxy-pyridine-4-one (Compound A) | Croton oil-induced ear edema | 37% inhibition at 20 mg/kg | [15] |

| 2,3-diaryl-3H-imidazo[4,5-b]pyridines | COX-1 | IC50 = 21.8 µM (Compound 3f) | [9] |

| 2,3-diaryl-3H-imidazo[4,5-b]pyridines | COX-2 | IC50 = 9.2 µM (Compound 3f) | [9] |

| Pyridine derivatives (7a, 7f) | LPS-stimulated RAW macrophages | IC50 = 76.6 µM and 96.8 µM |

3.2. Experimental Protocols

3.2.1. Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Methodology:

-

A baseline measurement of the rat's paw volume is taken.

-

The test compound or vehicle is administered (e.g., intraperitoneally).

-

After a set time (e.g., 30 minutes), a sub-plantar injection of carrageenan is given to induce inflammation.

-

The paw volume is measured again at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

-

3.2.2. In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

-

Methodology:

-

The test compound is incubated with either COX-1 or COX-2 enzyme.

-

Arachidonic acid (the substrate) is added to initiate the reaction.

-

The production of prostaglandin E2 (PGE2) is measured, typically using an enzyme immunoassay (EIA).

-

The IC50 values for each enzyme are calculated to determine the potency and selectivity of the compound.

-

Neurological and CNS Activity

Pyridine derivatives have shown a range of effects on the central nervous system (CNS), including anticonvulsant, anxiolytic, and antidepressant activities.[16][17]

4.1. Neurotropic Effects

-

Anticonvulsant Activity: Certain thioalkyl derivatives of pyridine have demonstrated high anticonvulsant activity, particularly through antagonism with pentylenetetrazole.[16]

-

Anxiolytic and Antidepressant Effects: Some 6-amino-2-thioalkyl-4-phenylnicotinate derivatives have exhibited significant anxiolytic activity, in some cases several times greater than diazepam.[16] These compounds have also shown antidepressant effects.[16]

-

Cholinesterase Inhibition: Pyridine derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters.[18] Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease.

Table 4: Neurological Activity of Selected Pyridine Derivatives

| Compound Class | Activity | Model/Target | Reference |

| 6-amino-2-thioalkyl-4-phenylnicotinates | Anxiolytic | In vivo psychotropic studies | [16] |

| Thioalkyl pyridine derivatives | Anticonvulsant | Pentylenetetrazole antagonism | [16] |

| Pyrimidine diamine derivatives | AChE Inhibition | Ki = 0.312 µM (Compound 9) | [18] |

| Pyridine diamine derivatives | BChE Inhibition | Ki = 0.099 µM (Compound 22) | [18] |

4.2. Experimental Protocols

4.2.1. Elevated Plus Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral model for assessing anxiety in rodents.

-

Methodology:

-

The apparatus consists of two open arms and two enclosed arms, elevated from the floor.

-

Rodents are treated with the test compound or vehicle.

-

Each animal is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).

-

The time spent in and the number of entries into the open and closed arms are recorded.

-

Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

-

4.2.2. Forced Swim Test (FST) for Antidepressant Activity

The FST is a behavioral despair model used to screen for antidepressant drugs.

-

Methodology:

-

Rodents are placed in a cylinder of water from which they cannot escape.

-

The duration of immobility (a measure of behavioral despair) is recorded over a specific period.

-

Antidepressant compounds are expected to reduce the duration of immobility.

-

4.3. Logical Relationship Visualization

Caption: Structure-activity relationships of pyridine derivatives.

The versatility of the pyridine scaffold allows for extensive chemical modifications, leading to a wide range of biological activities.[1][19] Pyridine derivatives are prominent in the treatment of cancer, infectious diseases, inflammation, and neurological disorders.[8][12][15][16] The continued exploration of novel pyridine-based compounds, guided by structure-activity relationship studies and advanced screening methodologies, holds significant promise for the development of new and more effective therapeutic agents.[20] The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development.

References

- 1. ajrconline.org [ajrconline.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irjet.net [irjet.net]

- 7. ijsat.org [ijsat.org]

- 8. researchgate.net [researchgate.net]

- 9. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. researchgate.net [researchgate.net]

- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijsdr.org [ijsdr.org]

- 15. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Piperidine-Linked Pyridine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of piperidine-linked pyridine analogues. This class of compounds has emerged as a versatile scaffold in medicinal chemistry, leading to the development of potent inhibitors for various therapeutic targets, most notably as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 and as modulators of proprotein convertase subtilisin/kexin type 9 (PCSK9) for hypercholesterolemia. This document summarizes key quantitative data, details experimental methodologies for pivotal experiments, and visualizes complex biological pathways and experimental workflows.

Piperidine-Linked Pyridine Analogues as Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors (NNRTIs)

A significant area of research has focused on piperidine-linked pyridine analogues as potent NNRTIs. These compounds are designed based on the structure of approved diarylpyrimidine drugs like etravirine and rilpivirine.[1] They bind to an allosteric site on the HIV-1 reverse transcriptase, known as the non-nucleoside inhibitor binding pocket (NNIBP), inducing conformational changes that inhibit the enzyme's function.[2][3][4]

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of these analogues is typically evaluated by their 50% effective concentration (EC50) against wild-type and mutant HIV-1 strains, their 50% cytotoxic concentration (CC50) in cell lines like MT-4, and their selectivity index (SI = CC50/EC50). The following table summarizes the data for a series of these compounds.

| Compound | R | EC50 (nM) vs. HIV-1 WT | CC50 (µM) in MT-4 cells | SI (CC50/EC50) |

| BD-c1 | 3,5-dimethyl | 10 | ≥146 | ≥14,126 |

| BD-e2 | 3,5-dimethyl | 5.1 | >100 | >19608 |

| 6b3 | 3,5-dimethyl | 4.61 | >100 | >5945 |

| FT1 | 4-cyano | 19 | >100 | >5263 |

| Etravirine | (Reference) | 2.2 | 28 | 12,884 |

| Nevirapine | (Reference) | 100 | >100 | >1000 |

Data compiled from multiple sources.[1][5]

Structure-Activity Relationship Insights:

-

The presence of a 3,5-dimethylphenyl group on the pyridine ring, as seen in compounds BD-c1 , BD-e2 , and 6b3 , is generally associated with high potency against wild-type HIV-1.[1][5]

-

Compound BD-e2 demonstrated greater antiviral efficacy against wild-type HIV-1 than the reference drugs nevirapine, delavirine, efavirenz, and zidovudine.[1]

-

Many of these compounds also show activity against drug-resistant mutant strains, such as K103N+Y181C.[1]

-

The piperidine linker plays a crucial role in the molecule's conformation and interaction with the NNIBP.

Experimental Protocols

General Synthesis of Piperidine-Linked Pyridine Analogues:

The synthesis of these analogues typically involves a multi-step process. A general workflow is outlined below.

Detailed Protocol for a Representative Coupling Step:

-

Preparation of the Reaction Mixture: To a solution of the substituted pyridine intermediate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add the piperidine derivative (1.2 eq) and a base, for example, triethylamine (TEA) (2.0 eq).

-

Coupling Agent: Add a coupling agent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final piperidine-linked pyridine analogue.

Signaling Pathway and Mechanism of Action

The piperidine-linked pyridine analogues act as non-nucleoside reverse transcriptase inhibitors. They bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, approximately 10 Å away from the catalytic site. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its polymerase activity, thus preventing the conversion of the viral RNA genome into DNA.

Piperidine-Linked Pyridine Analogues as PCSK9 Inhibitors

Another promising application of this scaffold is in the development of small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of low-density lipoprotein (LDL) cholesterol levels. By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of LDL cholesterol from the bloodstream.[6][7]

Quantitative Data and Structure-Activity Relationships (SAR)

A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule inhibitors of PCSK9 mRNA translation. These compounds have shown improved potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to earlier lead structures.

| Compound | Modification | PCSK9 Inhibition (IC50, µM) | In Vitro Safety Profile |

| 4d | Piperidine-1-carboxamide | Data not publicly available | Improved |

| 4g | Piperazine-1-carboxamide | Data not publicly available | Improved |

Structure-Activity Relationship Insights:

-

The N-(piperidin-3-yl)-N-(pyridin-2-yl) core structure is crucial for activity.

-

Modifications at the piperidine/piperazine-1-carboxamide position significantly impact potency and pharmacokinetic properties.

-

The development of these small molecules offers an alternative to monoclonal antibody-based therapies for PCSK9 inhibition.

Experimental Protocols

General Synthesis of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides:

The synthesis of these compounds involves a multi-step sequence, including the formation of the key urea or carboxamide linkage.

Detailed Protocol for Urea/Carboxamide Formation:

-

Reactant Preparation: A solution of N-(piperidin-3-yl)pyridin-2-amine (1.0 eq) and a suitable base, such as diisopropylethylamine (DIPEA) (1.5 eq), is prepared in an anhydrous solvent like dichloromethane (DCM).

-

Addition of Carbonyl Source: The piperidine/piperazine-1-carbonyl chloride (1.1 eq) is added dropwise to the solution at 0 °C.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Progress is monitored by TLC.

-

Purification: After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated. The final product is purified using column chromatography.

Signaling Pathway and Mechanism of Action

Small molecule inhibitors of PCSK9 can act through various mechanisms, including the inhibition of PCSK9 mRNA translation, which reduces the overall levels of the PCSK9 protein. This leads to a decrease in the PCSK9-mediated degradation of the LDLR. As a result, more LDLRs are recycled back to the hepatocyte surface, leading to increased uptake of LDL cholesterol from the blood and a reduction in plasma LDL-C levels.

Conclusion

The piperidine-linked pyridine scaffold has proven to be a highly valuable framework in the design of potent and selective inhibitors for diverse and challenging drug targets. The examples of NNRTIs and PCSK9 inhibitors highlight the versatility of this chemical motif. The continued exploration of this structural class, guided by detailed structure-activity relationship studies and a deep understanding of the underlying biological pathways, holds significant promise for the development of novel therapeutics to address unmet medical needs. This guide serves as a foundational resource for researchers in the field, providing key data and methodologies to facilitate further discovery and innovation.

References

- 1. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antiviral evaluation of novel piperidine-substituted arylpyrimidines as HIV-1 NNRTIs by exploring the hydrophobic channel of NNIBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-resolution view of HIV-1 reverse transcriptase initiation complexes and inhibition by NNRTI drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, anti-HIV evaluation and molecular modeling of piperidine-linked amino-triazine derivatives as potent non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6-(Piperidin-1-yl)pyridine-3-carbonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Piperidin-1-yl)pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a piperidinyl group at the 6-position and a nitrile group at the 3-position. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the piperidine and cyanopyridine scaffolds in a wide range of biologically active molecules.[1][2][3] The piperidine ring is a common feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties, while the cyanopyridine moiety is a versatile pharmacophore and a key building block for more complex heterocyclic systems.[1][3][4] Derivatives of 6-aminopyridine-3-carbonitrile have shown potential as anticancer agents and kinase inhibitors, suggesting that this compound may serve as a valuable scaffold for the development of novel therapeutics.[5][6][7]

These application notes provide an overview of the potential therapeutic applications of this compound, along with detailed protocols for its synthesis and hypothetical biological evaluation based on the activities of structurally related compounds.

Potential Therapeutic Applications

Based on the biological activities of analogous compounds, this compound and its derivatives are being investigated for several therapeutic applications:

-

Oncology: Substituted pyridine-3-carbonitrile derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[4][5] The mechanism of action for similar compounds has been attributed to the inhibition of protein kinases, such as PIM-1 kinase, which are crucial for cancer cell survival and proliferation.[6][7] Therefore, this compound is a promising candidate for development as an anticancer agent.

-

Kinase Inhibition: The pyridine-3-carbonitrile scaffold is a known hinge-binding motif for many protein kinases. By modifying the substituents on the pyridine ring, it is possible to achieve selective inhibition of specific kinases involved in disease pathogenesis.[6][7] this compound could serve as a starting point for the design of potent and selective kinase inhibitors for various therapeutic indications.

-

Neurodegenerative Diseases: Derivatives of piperidinyl-pyridines have shown high affinity for sigma receptors (σRs), which are implicated in a range of neurological disorders.[8] The development of ligands for these receptors is an active area of research for the treatment of conditions like Alzheimer's disease and neuropathic pain.

-

Antimicrobial Agents: Certain substituted pyridine derivatives have exhibited antimicrobial properties.[9] The this compound scaffold could be explored for the development of novel antibacterial and antifungal agents.

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following table presents hypothetical data based on the activities of structurally similar pyridine-3-carbonitrile derivatives against various cancer cell lines and kinases. This data is for illustrative purposes to guide potential research directions.

| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference Compound |

| Hypothetical-1 | PIM-1 Kinase | In vitro kinase assay | 25 | - | Staurosporine |

| Hypothetical-2 | MCF-7 (Breast) | Cell viability (MTT) | 150 | - | Doxorubicin |

| Hypothetical-3 | HepG2 (Liver) | Cell viability (MTT) | 220 | - | Sorafenib |

| Hypothetical-4 | A549 (Lung) | Cell viability (MTT) | 310 | - | Cisplatin |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 6-chloropyridine-3-carbonitrile, with piperidine.

Materials:

-

6-Chloropyridine-3-carbonitrile

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 6-chloropyridine-3-carbonitrile (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

In Vitro Kinase Inhibition Assay (Hypothetical)

This protocol describes a general method to assess the inhibitory activity of this compound against a target kinase, for example, PIM-1.

Materials:

-

Recombinant human PIM-1 kinase

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

This compound (test compound)

-

Staurosporine (positive control)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

-

Prepare a serial dilution of the test compound and the positive control in the kinase assay buffer.

-

In a 96-well plate, add the kinase, the substrate, and the diluted compounds or control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay - Hypothetical)

This protocol outlines a method to evaluate the cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (test compound)

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound or positive control and incubate for 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Caption: Workflow for a cell viability (MTT) assay.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and kinase inhibition. The synthetic route is straightforward, and its biological activity can be readily assessed using standard in vitro assays. The protocols and data presented herein, though based on analogous structures, provide a solid foundation for researchers to initiate their investigations into the medicinal chemistry applications of this compound. Further derivatization and optimization of this scaffold could lead to the discovery of potent and selective drug candidates.

References

- 1. 6-Aminopyridine-3-Carbonitrile Supplier in China [nj-finechem.com]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 6-(Piperidin-1-yl)pyridine-3-carbonitrile and Its Analogs as Research Tools

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data for 6-(Piperidin-1-yl)pyridine-3-carbonitrile is limited in publicly available literature. The following application notes and protocols are based on studies of structurally similar compounds, including piperidinyl-pyridine and pyridine-3-carbonitrile derivatives. This information is intended to serve as a guide for research and development, and specific experimental conditions for this compound may require optimization.

Introduction

The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. Derivatives of this structure have shown potential in several therapeutic areas, acting on diverse biological targets. These compounds are valuable tools in drug discovery and chemical biology for target identification and validation, lead optimization, and as probes for studying physiological and pathological processes. The applications of these derivatives span across neuroscience, oncology, and infectious diseases.

Potential Research Applications

Based on the activities of structurally related compounds, this compound can be investigated as a research tool in the following areas:

-

Neuroscience: As a modulator of sigma receptors, particularly the σ1 subtype, which is implicated in neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[1]

-

Oncology: As a potential antiproliferative agent. Various pyridine-3-carbonitrile derivatives have demonstrated cytotoxic effects against cancer cell lines.[2][3]

-

Infectious Diseases: As an antimicrobial agent. The pyridine-3-carbonitrile core is present in compounds with antibacterial and antifungal activities.

-

Virology: As a potential non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV.[4]

Physicochemical Properties and Synthesis

While specific data for this compound is not available, properties of a close analog, 6-(piperazin-1-yl)pyridine-3-carbonitrile, are listed below for reference.[5]

| Property | Value |

| Molecular Formula | C10H12N4 |

| Molecular Weight | 188.23 g/mol |